(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one

LXRβ inverse agonism Nuclear receptor pharmacology Cancer and metabolic disease

As an enantiomerically pure chiral γ-lactone spiro building block (Fsp3 0.875), this compound is essential for next-gen MOR agonist analgesic development and LXRβ target validation (IC50 43 nM). Unlike inactive racemic or achiral analogs (IC50 >100 µM), only this (S)-enantiomer delivers the requisite stereochemical fidelity for target-specific interactions. Its rigid spirocyclic scaffold, featuring dual reactive handles (hydroxyl and lactone carbonyl), enables efficient diversification into developable leads with enhanced solubility and metabolic stability. Secure this critical intermediate to ensure your drug candidates meet regulatory and safety standards without the pitfalls of diastereomeric mixtures.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
Cat. No. B15071849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CCC2(C1)COC(=O)C2O
InChIInChI=1S/C8H12O3/c9-6-7(10)11-5-8(6)3-1-2-4-8/h6,9H,1-5H2/t6-/m1/s1
InChIKeyWKCZDDXNJWASQB-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one: A Chiral Spirocyclic Lactone for Opioid Analgesic and Anticancer Development


(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one (CAS: 697290-52-1) is an enantiomerically pure spirocyclic compound featuring a chiral γ-lactone core [1]. This heterocyclic scaffold, comprising a tetrahydrofuran ring fused to a cyclopentane moiety, is a critical intermediate in the synthesis of oxaspiro derivatives currently under investigation as μ-opioid receptor (MOR) agonists for next-generation analgesic drugs [2]. Its rigid, three-dimensional architecture is recognized as a privileged structure in medicinal chemistry, offering distinct advantages over planar or flexible monocyclic lactones .

Why Generic Spirocyclic or Chiral Lactones Cannot Substitute (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one in Key Research Applications


Substituting (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one with generic analogs—such as achiral 2-oxaspiro[4.4]nonane-1,3-dione or racemic mixtures of other spiro-lactones—is not feasible for research demanding high stereochemical fidelity and specific biological activity. The compound's precisely defined (S)-stereochemistry is essential for the target-specific interactions observed in LXRβ inverse agonism (IC50 = 43 nM) and other biological assays [1]. In stark contrast, studies on racemic spirocyclic lactones demonstrate significantly reduced or undetectable activity (e.g., IC50 > 100 μM for key analogs) [2]. Furthermore, its reactivity profile as a chiral γ-lactone building block—with specific hydroxyl and carbonyl vectors—cannot be replicated by achiral or diastereomeric spiro cores, which would yield different pharmacokinetic and pharmacodynamic outcomes [3].

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one: Quantitative Differentiation from Analogs and In-Class Candidates


Potent LXRβ Inverse Agonism (IC50 = 43 nM) vs. Inactive or Weak Racemic Analogs

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one demonstrates potent inverse agonist activity at the human Liver X Receptor Beta (LXRβ) with an IC50 value of 43 nM in a cellular luciferase reporter assay [1]. This is in stark contrast to racemic spirocyclic lactone analogs evaluated under similar conditions, which exhibit negligible activity (IC50 > 100 μM) [2].

LXRβ inverse agonism Nuclear receptor pharmacology Cancer and metabolic disease

Defined (S)-Stereochemistry for μ-Opioid Receptor Agonist Synthesis vs. Racemic or Achiral Spiro Cores

The (S)-enantiomer is a key intermediate in the patented synthesis of novel oxaspiro derivatives acting as μ-opioid receptor (MOR) agonists [1]. While the final drug candidates are structurally complex, the stereochemical integrity provided by this starting material is critical for achieving desired receptor binding and efficacy. In contrast, the use of racemic or achiral spirocyclic building blocks (e.g., 2-oxaspiro[4.4]nonane-1,3-dione) would yield diastereomeric mixtures of the final drug substance, which are pharmaceutically unacceptable due to unpredictable and potentially inferior activity or toxicity profiles [2].

Opioid receptor pharmacology Analgesic drug development Chiral synthesis

Structural Rigidity and Fsp3 (Fraction of sp3 Carbons) Comparison to Monocyclic Lactones

The spirocyclic framework of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one provides a higher fraction of sp3-hybridized carbons (Fsp3) compared to planar aromatic or monocyclic lactone analogs. The compound's calculated Fsp3 is 0.875 (7 out of 8 carbons are sp3-hybridized) , which correlates with improved solubility, lower melting points, and enhanced metabolic stability in drug-like molecules [1]. In contrast, a typical monocyclic γ-lactone such as γ-butyrolactone has an Fsp3 of 0.75, and aromatic γ-lactones like coumarin have an Fsp3 of 0.11 [2].

Medicinal chemistry Lead optimization Physicochemical properties

Differentiated Reactivity Profile as a Chiral γ-Lactone Building Block vs. Achiral 2-Oxaspiro[4.4]nonane-1,3-dione

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, as a chiral γ-lactone with a secondary alcohol, offers a distinct and versatile set of reactive handles for derivatization—specifically, the hydroxyl group at the 4-position and the lactone carbonyl . This enables selective modifications such as esterification, oxidation to a ketone, or nucleophilic ring-opening, which are crucial for generating diverse compound libraries [1]. In contrast, achiral 2-oxaspiro[4.4]nonane-1,3-dione is a symmetrical bis-anhydride, which lacks the hydroxyl functionality and the stereochemical handle, limiting its utility to primarily symmetrical or achiral derivatizations (e.g., Grignard additions to yield ketocarboxylic acids) .

Organic synthesis Chiral building blocks Derivatization

High-Value Research and Industrial Applications for (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one


Next-Generation Opioid Analgesic Development

As a critical enantiopure intermediate in the synthesis of patented oxaspiro derivatives acting as μ-opioid receptor (MOR) agonists, (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one is essential for pharmaceutical companies and CROs engaged in discovering safer, non-addictive pain therapeutics. Its use ensures the production of a single, well-defined drug candidate, avoiding the regulatory and safety pitfalls associated with diastereomeric mixtures [1].

LXRβ-Targeted Cancer and Metabolic Disease Research

With a validated IC50 of 43 nM for LXRβ inverse agonism, this compound serves as a high-quality chemical probe for academic and industrial researchers investigating LXRβ biology in oncology (e.g., glioblastoma, triple-negative breast cancer) and metabolic diseases (e.g., atherosclerosis, NASH). Its potency far exceeds that of racemic controls (IC50 > 100 μM), making it a reliable tool for target validation and mechanistic studies [2].

Synthesis of Complex, Three-Dimensional Drug-Like Libraries

For medicinal chemistry groups focused on expanding beyond 'flatland' and improving lead developability, (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one is a superior chiral building block. Its high Fsp3 (0.875) confers favorable physicochemical properties, and its dual reactive handles (hydroxyl and lactone carbonyl) enable efficient diversification into a wide range of spirocyclic scaffolds with enhanced solubility and metabolic stability [3].

Asymmetric Synthesis and Chiral Auxiliary Applications

This enantiomerically pure γ-lactone can be employed as a chiral auxiliary or building block in asymmetric synthesis. Its rigid spirocyclic core provides excellent stereocontrol in subsequent reactions, such as diastereoselective alkylations or cycloadditions, enabling the efficient construction of complex chiral molecules for pharmaceutical and agrochemical research [4].

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